4-(quinolin-8-yloxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide

Medicinal chemistry Structure-activity relationship Ligand design

This quinoline-piperidine-thiophene hybrid (CAS 2034277-67-1) is a modular parent scaffold enabling systematic SAR studies. By independently varying the quinoline, piperidine linker, and thiophene methyl amine, you can generate 50–200 analogs with 40–60% less synthetic effort versus linear routes. The thiophene sulfur atom supports critical CH–S or π–sulfur target interactions absent in phenyl or ethyl analogs, ensuring assay continuity and reproducible results. Ideal for kinase inhibition and oncology phenotypic screening. Custom synthesis and bulk quantities available upon request.

Molecular Formula C20H21N3O2S
Molecular Weight 367.47
CAS No. 2034277-67-1
Cat. No. B2379389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(quinolin-8-yloxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide
CAS2034277-67-1
Molecular FormulaC20H21N3O2S
Molecular Weight367.47
Structural Identifiers
SMILESC1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)NCC4=CC=CS4
InChIInChI=1S/C20H21N3O2S/c24-20(22-14-17-6-3-13-26-17)23-11-8-16(9-12-23)25-18-7-1-4-15-5-2-10-21-19(15)18/h1-7,10,13,16H,8-9,11-12,14H2,(H,22,24)
InChIKeyCBNBEBMQONODTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Quinolin-8-yloxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide (CAS 2034277-67-1): Core Identity and Procurement Baseline


4-(Quinolin-8-yloxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide (CAS 2034277-67-1) is a synthetic small molecule with molecular formula C20H21N3O2S and molecular weight 367.47 g/mol, featuring a quinolin-8-yloxy ether linked to a piperidine-1-carboxamide bearing an N-(thiophen-2-ylmethyl) substituent . It belongs to the quinoline-piperidine-thiophene hybrid chemotype, a structural class under investigation for kinase inhibition, antimicrobial activity, and antiproliferative effects [1]. The compound is currently available from several chemical suppliers as a research-grade building block, typically at ≥95% purity, and is intended exclusively for non-human, non-diagnostic laboratory use.

Why Direct Substitution of 4-(Quinolin-8-yloxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide with In-Class Analogs Compromises Research Integrity


Within the quinoline-piperidine carboxamide series, seemingly minor structural modifications—such as replacing the thiophen-2-ylmethyl group with phenyl, ethyl, or 4-methoxybenzyl substituents—can profoundly alter hydrogen-bonding capacity, lipophilicity, and target engagement profiles . For instance, analogs like N-phenyl-4-(quinolin-8-yloxy)piperidine-1-carboxamide and N-ethyl-4-(quinolin-8-yloxy)piperidine-1-carboxamide lack the thiophene sulfur atom that may engage in critical CH–S or π–sulfur interactions with biological targets, while pyrrolidine-based variants such as 3-(quinolin-8-yloxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide exhibit different ring puckering and conformational preferences that can affect binding kinetics [1]. Consequently, direct substitution without thorough characterization risks irreproducible results, failed SAR continuity, and procurement of a compound that is functionally non-equivalent in the intended assay system.

Quantitative Differentiation Evidence for 4-(Quinolin-8-yloxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide (CAS 2034277-67-1) Against Structural Analogs


Structural Uniqueness: Thiophen-2-ylmethyl vs. Phenyl or Ethyl N-Substitution

The N-(thiophen-2-ylmethyl) substituent distinguishes 2034277-67-1 from its closest N-phenyl and N-ethyl piperidine-1-carboxamide analogs. The thiophene ring introduces a sulfur heteroatom capable of participating in CH–S hydrogen bonds and π–sulfur stacking interactions that are absent in phenyl or ethyl congeners [1]. Quantitative computed properties: 2034277-67-1 has a topological polar surface area (TPSA) of approximately 66.5 Ų and a calculated logP of ~3.2, compared to N-phenyl-4-(quinolin-8-yloxy)piperidine-1-carboxamide with TPSA ~54.3 Ų and logP ~3.8 [2]. The higher TPSA and lower logP suggest improved aqueous solubility potential while retaining sufficient lipophilicity for membrane permeability.

Medicinal chemistry Structure-activity relationship Ligand design

Synthetic Tractability: Modular Three-Component Assembly vs. Linear Synthesis

The synthesis of 2034277-67-1 proceeds via a convergent three-component route: (i) O-alkylation of 8-hydroxyquinoline, (ii) coupling with piperidine-1-carbonyl chloride, (iii) urea formation with thiophen-2-ylmethylamine . In contrast, closely related compounds such as 4-(thiophen-2-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide (CAS 1396761-76-4) require a different synthetic strategy involving direct thiophene-piperidine coupling followed by carboxamide formation, which limits late-stage diversification . The modular nature of the 2034277-67-1 synthesis enables systematic variation of each of the three modules (quinoline, piperidine linker, thiophene methyl amine) independently, making it a preferred scaffold for parallel medicinal chemistry campaigns.

Synthetic chemistry Building block Parallel synthesis

In Silico ADMET Profile vs. 4-(Piperidin-1-ylmethyl)-2-(thiophen-2-yl)quinoline Series

In silico ADMET predictions for a closely related series—4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl)quinoline analogues—indicate that the quinoline-thiophene-piperidine scaffold generally exhibits acceptable drug-likeness (no Lipinski violations), moderate CYP450 inhibition risk, and favorable human intestinal absorption [1]. The carboxamide linkage in 2034277-67-1 is expected to confer lower metabolic lability compared to the aminomethyl linker present in the published series, as carboxamides are less susceptible to oxidative N-dealkylation. While direct experimental data for 2034277-67-1 are not yet publicly available, the class-level ADMET profile provides a baseline expectation that positions this compound as a lead-like starting point with a predictably manageable pharmacokinetic risk profile.

ADMET prediction Drug-likeness In silico screening

Recommended Procurement and Application Scenarios for 4-(Quinolin-8-yloxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide (CAS 2034277-67-1)


Focused Quinoline-Thiophene SAR Library Synthesis

Due to its modular three-component architecture, 2034277-67-1 serves as a parent scaffold for systematic structure-activity relationship (SAR) studies. Researchers can independently vary the quinoline (e.g., 5-Cl, 6-F substitutions), the piperidine linker (e.g., 3- or 4-substituted), and the thiophene methyl amine (e.g., thiophen-3-ylmethyl, furan-2-ylmethyl) to generate a library of 50–200 analogs for screening against kinase or GPCR targets. This convergent approach can reduce synthetic effort by an estimated 40–60% compared to linear syntheses of individual analogs [1].

Cell-Based Antiproliferative Screening in Oncology Programs

The quinoline-thiophene hybrid chemotype has demonstrated antiproliferative activity against human cancer cell lines in published studies [2]. 2034277-67-1, as a representative of the carboxamide-linked subclass, can be deployed as a starting point for phenotypic screening in NCI-60 or other oncology cell panels. Its predicted favorable TPSA/logP profile supports sufficient cell permeability for intracellular target engagement, while its structural divergence from common kinase inhibitor scaffolds (e.g., quinazoline, indole) may offer a novel IP position.

Biochemical Probe Development for Cysteine-/Serine-Reactive Targets

The presence of the thiophene ring—an electron-rich heterocycle—and the metabolically stable carboxamide linker make 2034277-67-1 a suitable core for developing activity-based probes or covalent inhibitors. The thiophene moiety can be further functionalized (e.g., via electrophilic halogenation) to introduce warheads for targeting cysteine or serine residues in enzymes such as deubiquitinases or serine hydrolases. Its use as a probe scaffold is supported by the class-level observation that quinoline-piperidine hybrids exhibit tunable reactivity at the quinoline C-5 and C-7 positions [1].

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